molecular formula C15H12ClNO2 B12219550 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 37799-01-2

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12219550
CAS No.: 37799-01-2
M. Wt: 273.71 g/mol
InChI Key: HRUJXLSUPUNTBP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-azatricyclo[5210^{2,6}]dec-8-ene-3,5-dione is a complex organic compound with the molecular formula C15H13NO2 This compound is known for its unique tricyclic structure, which includes a chlorophenyl group and an azatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
  • 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Uniqueness

4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

37799-01-2

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H12ClNO2/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2

InChI Key

HRUJXLSUPUNTBP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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